1-(3-Aminopiperidin-1-yl)-3-phenylprop-2-en-1-one is a compound categorized under piperidine derivatives, which are recognized for their diverse biological activities and significance in the pharmaceutical industry. This compound has garnered interest due to its unique chemical structure and potential applications in scientific research and medicine. The compound is also known by its CAS Registry Number 1308756-42-4, indicating its identification in chemical databases.
The compound can be synthesized through various chemical reactions, primarily involving the reaction of 3-aminopiperidine with phenylprop-2-en-1-one derivatives. The synthesis methods often leverage solvents like ethanol or methanol and may require catalysts to enhance yield and purity.
1-(3-Aminopiperidin-1-yl)-3-phenylprop-2-en-1-one is classified as a piperidine derivative, a class known for its wide range of pharmacological activities, including antimicrobial and anticancer properties. This classification places it alongside other biologically active compounds that are pivotal in drug discovery and development.
The synthesis of 1-(3-Aminopiperidin-1-yl)-3-phenylprop-2-en-1-one typically involves the following steps:
Industrial production may adopt advanced methodologies like continuous flow synthesis or automated platforms to enhance scalability and efficiency. These methods ensure higher yields and purities of the final product, which is crucial for pharmaceutical applications.
The molecular structure of 1-(3-Aminopiperidin-1-yl)-3-phenylprop-2-en-1-one can be represented as follows:
The structure features a piperidine ring, which is a six-membered saturated nitrogen-containing ring, attached to a phenylpropene moiety.
Key data regarding the compound includes:
1-(3-Aminopiperidin-1-yl)-3-phenylprop-2-en-1-one can participate in several types of chemical reactions:
Oxidation: The compound can be oxidized to form oxides or other oxidation products, which may alter its biological activity.
Reduction: Reduction processes can convert this compound into amines or alcohols, modifying its functional properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced, potentially leading to new derivatives with varied biological activities.
The specific conditions for these reactions often depend on the reagents used and the desired outcome. For instance, oxidation might employ potassium permanganate, while reduction could utilize hydrogen gas in the presence of catalysts like palladium.
The mechanism of action for 1-(3-Aminopiperidin-1-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets within biological systems.
The compound may bind to enzymes or receptors within cells, modulating their activity. For example, it could inhibit enzymes that facilitate disease progression or activate receptors that initiate beneficial cell signaling pathways. This interaction is crucial for understanding its potential therapeutic effects against diseases such as cancer or neurodegenerative disorders.
Research indicates that compounds similar to this one exhibit significant biological activities, suggesting that this compound may also possess similar properties worthy of further investigation.
Key physical properties include:
Chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy provide insights into the molecular environment and confirm structural integrity during synthesis .
The applications of 1-(3-Aminopiperidin-1-yl)-3-phenylprop-2-en-1-one span several fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: Investigated for potential antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Ongoing research aims to explore its therapeutic effects against various diseases, including neurodegenerative conditions like Alzheimer’s disease.
Industry: Utilized in developing new materials or as a catalyst in chemical reactions due to its unique structural attributes.
Systematic Nomenclature and IdentifiersThe compound’s systematic name, 1-(3-Aminopiperidin-1-yl)-3-phenylprop-2-en-1-one, follows IUPAC conventions:
Table 1: Comprehensive Chemical Identifiers
Identifier Type | Value |
---|---|
Systematic Name | 1-(3-Aminopiperidin-1-yl)-3-phenylprop-2-en-1-one |
CAS Registry Number | 1308756-42-4 |
Molecular Formula | C₁₄H₁₈N₂O |
Molecular Weight | 230.31 g/mol |
SMILES (Canonical) | O=C(N1CC(N)CCC1)C=CC2=CC=CC=C2 |
SMILES (Isomeric) | NC1CCCN(C(=O)/C=C/C2=CC=CC=C2)C1 |
Structural Classification and Alkaloid ContextThe compound belongs to the functionalized piperidine alkaloids, characterized by:
Within the piperidine alkaloid spectrum, this molecule exhibits structural parallels to:
Table 2: Structural Comparison with Representative Piperidine Alkaloids
Compound | Core Structure | Key Functional Groups | Biological Relevance |
---|---|---|---|
1-(3-Aminopiperidin-1-yl)-3-phenylprop-2-en-1-one | 3-Aminopiperidine + enone | C3-amino, α,β-unsaturated ketone | Synthetic CNS-targeting agent |
Coniine | 2-Propiylpiperidine | Alkyl side chain | Nicotinic antagonist (natural toxin) |
Piperine | Piperidine + pentadienamide | Dienamide chain | TRPV1 agonist / bioavailability enhancer |
Anabasine | Pyridine-piperidine biphenyl | Nicotinic-like heterocycles | Nicotinic acetylcholine receptor agonist |
Mechanistic Basis for CNS ActivityThe compound’s structural features enable multiple mechanisms for engaging CNS targets:
Validated CNS Targets and Therapeutic AssociationsThough direct in vivo data for this specific molecule remains proprietary, its structural domain is integral to clinically explored neuroactive agents:1. G Protein-Coupled Receptors (GPCRs):- The 3-aminopiperidine motif features prominently in GPCR ligands, particularly for monoaminergic receptors. Patent WO2004018468A2 details structurally related 8-(3-aminopiperidin-1-yl)xanthines as potent adenosine A2A/dopamine D2 receptor modulators for Parkinson’s disease [7]. The enone linker in this compound may similarly engage orthosteric or allosteric sites via dipole interactions.2. Enzyme Inhibition:- Compounds bearing 3-aminopiperidine exhibit inhibitory activity against neuronal enzymes. EP1532149B9 demonstrates analogues as phosphodiesterase (PDE) inhibitors, increasing cyclic nucleotides to modulate neuroinflammation and cognition [6]. The electrophilic enone could covalently engage catalytic nucleophiles (e.g., cysteine thiols) in enzymes.3. Neurotransmitter Transporters:- Structural analogs inhibit serotonin/norepinephrine reuptake, attributable to the protonated 3-aminopiperidine mimicking endogenous amine substrates. The phenyl-enone system may enhance affinity through hydrophobic pocket interactions [7].
Table 3: CNS Targets Associated with 3-Aminopiperidine Pharmacophores
Biological Target | Therapeutic Area | Structural Role of 3-Aminopiperidine | Evidence Source |
---|---|---|---|
Adenosine A₂A receptors | Parkinson’s disease | Forms salt bridges with transmembrane residues | Patent WO2004018468A2 [7] |
Dopamine D₂ receptors | Schizophrenia / Parkinson’s | Mimics dopamine’s ethylamine moiety | Patent EP1532149B9 [6] |
Phosphodiesterase 10A (PDE10A) | Cognitive disorders | Coordinates catalytic metal ions | Patent WO2004018468A2 [7] |
Serotonin transporter (SERT) | Depression / Anxiety | Protonated amine binds sodium co-transport site | Patent EP1532149B9 [6] |
Structure-Activity Relationship (SAR) InsightsCritical SAR determinants for CNS activity include:
This compound exemplifies rational design principles for CNS therapeutics, leveraging the privileged 3-aminopiperidine scaffold to achieve target engagement within neurologically relevant pathways. Its structural hybridity positions it as a versatile precursor for neuropharmacological probe development.
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2